molecular formula C6H4BrN3 B13154992 5-Bromoimidazo[1,2-a]pyrimidine

5-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B13154992
M. Wt: 198.02 g/mol
InChI Key: OOLIAKRKTTYPHF-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Fused Heterocycles in Organic Chemistry

Nitrogen-containing fused heterocycles are a cornerstone of organic and medicinal chemistry. researchgate.netacs.orgresearchgate.net These molecules, characterized by at least two rings sharing an edge, with one or more nitrogen atoms incorporated into the cyclic framework, are ubiquitous in nature and synthetic chemistry. researchgate.netnih.gov Their structural and functional diversity is vast, stemming from the varied nature and arrangement of the heteroatoms which optimize the compound for specific applications. nih.gov

A significant portion of FDA-approved drugs, estimated to be over 75%, feature nitrogen-containing heterocyclic moieties, underscoring their profound impact on pharmacology. researchgate.net This prevalence is due to their ability to mimic the structures of natural products and endogenous metabolites, allowing them to interact with biological targets such as enzymes, receptors, and nucleic acids like DNA and RNA. nih.govresearchgate.netrsc.org The electron-rich nature of the nitrogen atom allows these compounds to readily participate in various chemical interactions, including proton donation and acceptance, which is crucial for biological activity. researchgate.net Consequently, these scaffolds are central to the development of novel drugs across a wide spectrum of therapeutic areas, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. researchgate.netresearchgate.netnih.gov

Overview of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives as Privileged Scaffolds

Among the vast array of nitrogen-containing heterocycles, the imidazo[1,2-a]pyrimidine framework has emerged as a "privileged scaffold." This term denotes a molecular structure that is capable of binding to multiple biological targets, leading to a broad range of pharmacological activities. researchgate.netmdpi.com The fusion of an imidazole (B134444) and a pyrimidine (B1678525) ring creates a unique bicyclic system that has demonstrated significant therapeutic potential. researchgate.netresearchgate.net

The structural similarity of the imidazo[1,2-a]pyrimidine core to naturally occurring purines, which are fundamental components of DNA and RNA, is a key reason for its biological versatility. researchgate.netmdpi.com This resemblance allows derivatives to act as effective modulators of various biological pathways. Research has extensively documented the diverse pharmacological properties of imidazo[1,2-a]pyrimidine derivatives, as detailed in the table below.

Biological ActivityReferences
Anticancer researchgate.netmdpi.comjst.go.jp
Antiviral researchgate.netmdpi.com
Antimicrobial & Antibacterial researchgate.netmdpi.comjst.go.jpontosight.ai
Anti-inflammatory researchgate.netmdpi.com
Anxiolytic mdpi.comjst.go.jp
Antifungal researchgate.netmdpi.com
Antitubercular mdpi.com
Calcium Channel Blockade mdpi.com

This wide range of activities has led to the inclusion of the imidazo[1,2-a]pyrimidine motif in several commercially available and preclinical drug candidates, such as Divaplon, Fasiplon, and Taniplon. researchgate.netmdpi.comjst.go.jp

The Strategic Importance of Halogenation, Specifically Bromination at the C5 Position, within the Imidazo[1,2-a]pyrimidine Framework

The functionalization of the imidazo[1,2-a]pyrimidine scaffold is a critical strategy for modulating its physicochemical properties and biological activity. Halogenation, the introduction of a halogen atom, is a particularly powerful tool in this regard. The bromine atom, in particular, when introduced at the C5 position of the imidazo[1,2-a]pyrimidine ring, imparts significant strategic advantages for chemical synthesis and drug discovery.

The primary strategic importance of 5-bromoimidazo[1,2-a]pyrimidine lies in its role as a versatile synthetic intermediate. nih.gov The bromine atom at the 5-position serves as a reactive handle, enabling a wide array of subsequent chemical modifications. nih.gov It facilitates various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This capacity for diversification is crucial for exploring the structure-activity relationships (SAR) of new compounds and optimizing lead candidates in drug development programs.

Furthermore, the introduction of a bromine atom can directly influence the biological profile of the parent molecule. The presence of bromine can enhance binding affinity to biological targets through halogen bonding, a non-covalent interaction that can significantly contribute to the stability of a drug-receptor complex. Moreover, studies on related heterocyclic systems have shown that the presence of a bromine atom can markedly increase the antiproliferative activity of the compounds, suggesting its potential to enhance therapeutic efficacy. Therefore, the synthesis of this compound is a key strategic step, providing a gateway to a vast chemical space of novel and potentially potent bioactive molecules.

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H

InChI Key

OOLIAKRKTTYPHF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=NC2=N1)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromoimidazo 1,2 a Pyrimidine

Direct Synthesis Approaches to the Imidazo[1,2-a]pyrimidine (B1208166) Ring System

The construction of the imidazo[1,2-a]pyrimidine core is the foundational step in the synthesis of its bromo-derivatives. Several methods are employed to achieve this, each with its own advantages in terms of efficiency, substrate scope, and environmental impact.

Condensation Reactions Involving Pyrimidine (B1678525) Precursors and α-Haloketones

A well-established and widely used method for the synthesis of the imidazo[1,2-a]pyrimidine skeleton is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov This reaction typically proceeds via the initial N-alkylation of the endocyclic nitrogen atom of the 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system. acs.org

For instance, the reaction between 2-aminopyrimidine and 2-bromoacetophenone (B140003) can yield 2-phenylimidazo[1,2-a]pyrimidine. nih.gov This classical approach has been adapted and modified over the years to improve yields and reaction conditions. nih.gov The versatility of this method allows for the introduction of various substituents on the imidazole (B134444) ring by using appropriately substituted α-haloketones.

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrimidine Synthesis

2-Aminopyrimidine Derivativeα-HaloketoneProductReference
2-Aminopyrimidine2-Bromoacetophenone2-Phenylimidazo[1,2-a]pyrimidine nih.gov
Substituted 2-AminopyrimidinesVarious α-BromoketonesSubstituted Imidazo[1,2-a]pyrimidines nih.govnih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have gained prominence as a powerful tool for the efficient synthesis of complex molecules like imidazo[1,2-a]pyrimidines from simple starting materials in a single step. rsc.org The Groebke-Blackburn-Bienaymé (GBB) reaction is a notable example, involving the acid-catalyzed three-component reaction of a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. nih.gov This approach offers a high degree of molecular diversity in the final products. nih.gov

Another MCR strategy involves the iodine-catalyzed reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids to produce pyrimidine-linked imidazopyridines. acs.org While this example focuses on imidazopyridines, the principle can be extended to pyrimidine analogs. These one-pot syntheses are attractive due to their operational simplicity and the ability to generate diverse libraries of compounds for screening purposes. mdpi.comnih.gov

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scilit.net The synthesis of imidazo[1,2-a]pyrimidines has significantly benefited from this technology. nih.gov

For example, a microwave-assisted, one-pot, two-step process has been developed for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines, showcasing the potential of this technology for related heterocyclic systems. rsc.org Similarly, microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been reported, demonstrating high yields and efficiency. nih.gov This method provides a greener alternative to traditional protocols by reducing energy consumption and reaction times. nih.gov

Catalyst-Free or Green Chemistry-Oriented Syntheses

In line with the principles of green chemistry, there is a growing interest in developing catalyst-free and environmentally benign synthetic methods. acs.org For the synthesis of imidazo[1,2-a]pyrimidines, several approaches have been reported that avoid the use of metal catalysts or harsh reagents.

One such strategy involves performing the condensation of 2-aminopyrimidines with α-halocarbonyl compounds at room temperature in a high-boiling solvent like DMF with a base, avoiding the need for a catalyst. acs.org Additionally, the use of water as a green solvent has been explored for the synthesis of imidazo[1,2-a]pyrimidines, offering an environmentally friendly alternative to conventional organic solvents. mdpi.com The development of these "greener" methods is crucial for sustainable chemical synthesis. scilit.net

Selective Bromination Strategies for the C5 Position

Once the imidazo[1,2-a]pyrimidine scaffold is constructed, the next crucial step is the selective introduction of a bromine atom at the C5 position. This is typically achieved through electrophilic bromination of the pre-formed heterocyclic ring.

Post-Synthetic Bromination of Imidazo[1,2-a]pyrimidine Scaffolds

The direct bromination of the imidazo[1,2-a]pyrimidine ring system is a common method for introducing a bromine atom. The regioselectivity of this reaction is influenced by the electronic properties of the heterocyclic ring and the nature of the brominating agent. The C5 position of the imidazo[1,2-a]pyrimidine ring is susceptible to electrophilic attack.

Various brominating agents can be employed for this purpose. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been used for the bromination of pyrimidine nucleosides at the C-5 position, suggesting its potential applicability to the imidazo[1,2-a]pyrimidine system. nih.govnih.gov The reaction conditions, including the choice of solvent and the use of a catalyst, can be optimized to achieve high regioselectivity and yield. In some cases, a base-promoted bromination using a source like tetrabromomethane (CBr4) can offer high efficiency and regioselectivity for the C3-bromination of related imidazo[1,2-a]pyridines, and similar strategies could be adapted for the C5-bromination of the pyrimidine analogs. eurekaselect.com

Table 2: Reagents for Bromination of Heterocyclic Systems

Brominating AgentSubstrate TypePosition of BrominationReference
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Pyrimidine NucleosidesC5 nih.govnih.gov
Tetrabromomethane (CBr4) / NaOHImidazo[1,2-a]pyridinesC3 eurekaselect.com

One-Pot Tandem Cyclization-Bromination Approaches

The synthesis of halogenated heterocyclic compounds through one-pot tandem reactions represents an efficient and atom-economical approach in organic synthesis. For the preparation of bromo-substituted imidazo[1,2-a]pyrimidines, tandem procedures that combine the cyclization to form the imidazo[1,2-a]pyrimidine core with a subsequent bromination step have been explored. These methods are advantageous as they reduce the need for isolation and purification of intermediates, thereby saving time and resources.

One such strategy involves the reaction of an aminopyrimidine with an α-halocarbonyl compound to form the imidazo[1,2-a]pyrimidine ring, followed by in-situ bromination. The specifics of these reactions, including catalysts, bromine sources, and reaction conditions, are critical for achieving high yields and selectivity. For instance, a one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides. nih.gov This process proceeds via a cyclocondensation reaction followed by oxidative halogenation. nih.gov Although this applies to a related pyrazolo[1,5-a]pyrimidine (B1248293) system, the principles can be conceptually extended to the imidazo[1,2-a]pyrimidine core. The development of such tandem reactions is a key area of research for the efficient production of halogenated imidazo[1,2-a]pyrimidines. nih.govrsc.org

Utility of N-Bromosuccinimide (NBS) in Halogenation

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions in organic synthesis. wikipedia.orgorganic-chemistry.org It serves as a convenient and safer alternative to liquid bromine. In the context of imidazo[1,2-a]pyrimidines, NBS is a key reagent for introducing a bromine atom onto the heterocyclic core.

The bromination of imidazo[1,2-a]pyridines, a closely related scaffold, has been extensively studied and provides insights into the reactivity of the imidazo[1,2-a]pyrimidine system. researchgate.netnih.gov Electrophilic bromination typically occurs at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring. However, the position of bromination on the imidazo[1,2-a]pyrimidine ring system can be influenced by the substituents present on the ring and the reaction conditions.

For the synthesis of 5-Bromoimidazo[1,2-a]pyrimidine, direct bromination of the parent imidazo[1,2-a]pyrimidine with NBS would be a primary synthetic consideration. The reaction conditions, such as the choice of solvent and temperature, would need to be carefully optimized to achieve regioselective bromination at the C5 position. Studies on the bromination of pyrimidine nucleosides have shown that NBS in solvents like DMF can be effective. nih.gov The mechanism of NBS-promoted synthesis of related heterocycles has also been investigated using computational methods, providing a deeper understanding of the reaction pathways. nih.gov

Precursor Preparation for Bromo-substituted Imidazo[1,2-a]pyrimidines

The traditional and most common approach to synthesizing imidazo[1,2-a]pyrimidines is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound. nih.gov Therefore, the synthesis of appropriately substituted precursors is fundamental to obtaining the desired bromo-substituted final product.

Synthesis of Halogenated Aminopyrimidines

To synthesize this compound, one logical synthetic route starts with a brominated 2-aminopyrimidine. Specifically, 2-amino-5-bromopyrimidine (B17363) would be the key starting material.

The halogenation of 2-aminopyrimidines can be achieved through direct reaction with a halogenating agent. google.com For instance, dissolving 2-aminopyrimidine in water and adding bromine can yield the 5-bromo derivative. google.com The efficiency of this process can be significantly improved by conducting the halogenation in the presence of carbonates, oxides, or phosphates of metals from group 2a of the periodic table, such as calcium carbonate. google.com This improved method leads to markedly higher yields of 2-amino-5-halogenopyrimidines. google.com

Alternatively, substituted 2-aminopyrimidines can be synthesized through various methods and subsequently halogenated. nih.govnih.gov The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Generation of Appropriate Alpha-Halocarbonyl Compounds

The second essential precursor for the synthesis of imidazo[1,2-a]pyrimidines is an α-halocarbonyl compound. nih.govnih.gov These compounds act as the electrophilic partner in the condensation reaction with the 2-aminopyrimidine.

A variety of α-halocarbonyl compounds can be utilized, with α-haloketones being the most common. nih.gov The synthesis of these compounds can be achieved through several methods. For example, the α-bromination of ketones can be accomplished using reagents like NBS under acidic conditions or by reacting enolates, enol ethers, or enol acetates with NBS. wikipedia.org

Chemical Reactivity and Functionalization of 5 Bromoimidazo 1,2 a Pyrimidine

Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position

The bromine atom at the C5 position of 5-bromoimidazo[1,2-a]pyrimidine is amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the structural diversification of the imidazo[1,2-a]pyrimidine (B1208166) core.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly between sp2-hybridized carbon atoms. libretexts.org This reaction involves the coupling of an organoboron reagent, typically a boronic acid or its ester, with a halide or triflate, catalyzed by a palladium(0) complex. rsc.org For this compound, the Suzuki-Miyaura reaction provides an efficient route to introduce aryl, heteroaryl, or vinyl substituents at the C5 position.

The reaction is tolerant of a wide variety of functional groups and often proceeds with high yields. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for the success of the coupling, especially with heteroaryl halides which can sometimes be challenging substrates. nih.govresearchgate.net For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids has been successfully achieved using a XPhosPdG2/XPhos catalyst system, which was found to be effective in preventing a competing debromination reaction. rsc.orgnih.gov Similar conditions can be envisioned for the coupling of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides

Entry Aryl Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
1 4-Methoxyphenylboronic acid PdCl2(dppf) (5) K2CO3 1,4-Dioxane/H2O 100 95 nih.gov
2 3-Thienylboronic acid Pd(PPh3)4 (5) Na2CO3 Toluene/EtOH/H2O 100 88 rsc.org
3 4-Fluorophenylboronic acid XPhosPdG2/XPhos (5/10) K2CO3 1,4-Dioxane 120 (MW) 85 nih.gov
4 Vinylboronic acid pinacol (B44631) ester Pd(dppf)Cl2 (3) K3PO4 Acetonitrile 80 78 nih.gov

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgnih.gov The alkynylation of this compound via the Sonogashira coupling introduces an alkynyl moiety at the C5 position, which can serve as a versatile building block for further transformations, such as cycloaddition reactions or the synthesis of conjugated systems.

The reaction conditions are generally mild, and a variety of terminal alkynes can be employed. organic-chemistry.org The choice of palladium catalyst, ligand, copper source, and base can influence the reaction efficiency. nih.gov For example, the Sonogashira coupling of various heteroaryl bromides has been achieved in good to excellent yields using catalysts like Pd(PPh3)4 or PdCl2(PPh3)2 in the presence of CuI and a base such as triethylamine (B128534) or diisopropylethylamine. researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling of Heteroaryl Bromides

Entry Terminal Alkyne Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
1 Phenylacetylene Pd(PPh3)4 (5) CuI (10) Et3N DMF 80 92 nih.gov
2 Trimethylsilylacetylene PdCl2(PPh3)2 (3) CuI (5) i-Pr2NEt Toluene 70 89 researchgate.net
3 1-Heptyne Pd(OAc)2/PPh3 (2/4) CuI (5) Cs2CO3 Acetonitrile 60 85 nih.gov
4 Propargyl alcohol PdCl2(dppf) (4) CuI (8) Et3N THF RT 95 libretexts.org

Stille Coupling and Other Organometallic Transformations

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.org The C5-bromo position of this compound can be functionalized using Stille coupling to introduce various alkyl, alkenyl, aryl, or alkynyl groups.

The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst and ligands can influence the reaction rate and yield. While the toxicity of organotin compounds is a drawback, the Stille reaction remains a valuable tool in organic synthesis, particularly for complex molecule construction. organic-chemistry.orglibretexts.org

Other organometallic transformations, such as the Negishi coupling (using organozinc reagents), Hiyama coupling (using organosilicon reagents), and Kumada coupling (using Grignard reagents), also represent potential methods for the functionalization of the C5 position of this compound, each with its own set of advantages and limitations regarding reactivity, functional group tolerance, and reagent availability.

Carbon-Nitrogen (C-N) Cross-Coupling for Amine Derivatization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. The amination of this compound allows for the direct introduction of primary or secondary amine functionalities at the C5 position, which is a common structural motif in biologically active compounds. researchgate.netnih.gov

The success of the Buchwald-Hartwig amination often relies on the use of bulky, electron-rich phosphine (B1218219) ligands that facilitate the catalytic cycle. wikipedia.orgyoutube.com The choice of base is also critical, with common bases including sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. libretexts.org The reaction is applicable to a wide range of amines, including anilines, alkylamines, and N-heterocycles. wikipedia.orgnih.gov

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the imidazo[1,2-a]pyrimidine ring system is influenced by the electron-deficient nature of the pyrimidine (B1678525) ring. In related pyrazolo[1,5-a]pyrimidine (B1248293) systems, nucleophilic aromatic substitution has been shown to occur at positions 5 and 7. nih.gov However, for the parent pyrimidine ring, nucleophilic attack is favored at positions 2, 4, and 6, which are ortho or para to the ring nitrogens, while the C5 position is generally unreactive towards nucleophiles.

Given that the C5 position in the imidazo[1,2-a]pyrimidine core is not directly activated by the pyrimidine nitrogens in the same way as the C2 and C7 positions, direct nucleophilic displacement of the bromine at C5 is expected to be challenging under standard SNAr conditions. The reaction would likely require highly activated nucleophiles or specific reaction conditions that can overcome the inherent low reactivity of this position towards nucleophilic attack. It is more probable that functionalization at C5 with nucleophiles is achieved through the aforementioned palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyrimidine Ring System

Electrophilic aromatic substitution on the imidazo[1,2-a]pyrimidine ring is directed by the electronic properties of both the imidazole (B134444) and pyrimidine rings. In general, the imidazole ring is more electron-rich than the pyrimidine ring, making it more susceptible to electrophilic attack. For the related imidazo[1,2-a]pyrazine (B1224502) system, electrophilic substitution occurs preferentially at the C3 position of the imidazole ring. stackexchange.comechemi.com

Derivatization at Other Ring Positions (e.g., C2, C3)

The imidazo[1,2-a]pyrimidine ring system is amenable to functionalization at several positions, with the C3 position being particularly noteworthy for its reactivity. The π-excessive nature of the imidazole ring makes the C3 position electron-rich and thus highly susceptible to electrophilic aromatic substitution. nih.govresearchgate.net

C3-Functionalization: A variety of substituents can be introduced at the C3 position. Common reactions include:

Halogenation: Bromination of the C3 position can be achieved using reagents like N-bromosuccinimide (NBS) or bromine. For instance, studies on related 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones have shown that bromination can occur efficiently at the C3 position. nih.gov

Alkylation: C3-alkylation can be performed through reactions such as the aza-Friedel–Crafts reaction. A three-component reaction involving imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Lewis acids like Y(OTf)₃, yields C3-alkylated products in good measure. mdpi.com

Arylation: Palladium-catalyzed direct arylation of 2-arylimidazo[1,2-a]pyridines with o-dihaloarenes has been shown to proceed via C3-arylation. researchgate.net

Other Substitutions: The C3 position can also undergo sulfenylation, selenation, N-substitution, and phosphonation, highlighting its versatility in synthetic modifications. researchgate.net

The reactivity at C3 is a key feature for expanding the structural diversity of imidazo[1,2-a]pyrimidine derivatives for various applications, including medicinal chemistry. researchgate.netrsc.org

C2-Functionalization: While C3 is the most common site for electrophilic attack, the C2 position can also be functionalized. This often involves starting with a pre-functionalized core. For example, using a 2-chloro-3-nitroimidazo[1,2-a]pyridine (B1605888) precursor, the chlorine at the C2 position can be displaced via Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. researchgate.net The synthesis of 2-aryl-substituted imidazo[1,2-a]pyrimidines is also a common strategy, often achieved through the condensation of 2-aminopyrimidine (B69317) with α-haloketones. mdpi.com

The table below summarizes selected derivatization reactions at the C2 and C3 positions of the general imidazo[1,2-a]pyrimidine scaffold.

PositionReaction TypeReagents/ConditionsProduct Type
C3 BrominationBromine (Br₂)3-Bromo derivative
C3 Aza-Friedel–Crafts AlkylationAldehydes, Amines, Y(OTf)₃3-Alkyl derivative
C3 Arylation (Direct)o-Dihaloarenes, Pd catalyst3-Aryl derivative
C2 Suzuki-Miyaura CouplingAryl boronic acids, Pd catalyst (on C2-halo precursor)2-Aryl derivative

Ring Modification and Rearrangement Pathways

The imidazo[1,2-a]pyrimidine core can undergo significant structural changes through ring modification and rearrangement reactions. A prominent example is the Dimroth rearrangement.

Dimroth Rearrangement: This rearrangement is a characteristic transformation for many aza-heterocycles, including imidazo[1,2-a]pyrimidines. nih.gov It involves the isomerization of the heterocyclic system through a sequence of ring-opening and ring-closure events, leading to the relocation of heteroatoms within the ring. nih.gov

The process is typically initiated by a nucleophilic attack on the pyrimidine ring. For the imidazo[1,2-a]pyrimidine system, nucleophilic attack at the C5 position can lead to the opening of the pyrimidine ring. Subsequent recyclization results in an isomeric product. nih.gov The propensity for this rearrangement is influenced by several factors, particularly the electronic nature of the pyrimidine ring. A decrease in the π-electron density of the six-membered ring, for example by the presence of electron-withdrawing groups, generally increases the rate of the rearrangement. nih.gov The reaction is often observed under basic conditions but can also be catalyzed by acids or accelerated by heat. nih.gov

Other Ring Modifications: Beyond rearrangement, strategies for more profound ring modification exist. A "deconstruction–reconstruction" approach has been described for pyrimidines, where the ring is cleaved into a three-carbon building block and then recyclized with different reagents to form a variety of other five-membered heterocyclic rings (azoles). nih.gov This method allows for the diversification of the core heterocyclic structure starting from a pyrimidine-containing molecule. nih.gov Additionally, studies on related systems have provided evidence for pyrimidine ring-opening during processes like nitrosative deamination, which can lead to the formation of different products. nih.gov

Hydrogenation and Reduction Reactions of the Imidazo[1,2-a]pyrimidine Core

The pyrimidine ring within the imidazo[1,2-a]pyrimidine scaffold is susceptible to hydrogenation and reduction reactions, leading to saturated or partially saturated derivatives. This susceptibility is attributed to the reduced aromaticity of the pyrimidine ring compared to carbocyclic aromatic systems like benzene. researchgate.net

Catalytic Hydrogenation: Catalytic hydrogenation is a common method to reduce the pyrimidine ring. While specific studies on this compound are limited, research on related N-heterocycles demonstrates the feasibility of this transformation. For instance, the hydrogenation of tetrazolo[1,5-a]pyrimidines using a palladium on carbon (Pd/C) catalyst can lead to the formation of tetrahydropyrimidines. nih.gov However, such reactions can sometimes be accompanied by dehalogenation, where a bromo substituent is replaced by hydrogen. nih.gov

Chemical Reduction: Chemical reducing agents are also effective. Due to their relatively low aromaticity, pyrimidines can be readily reduced by reagents like sodium borohydride (B1222165) (NaBH₄) to yield tetrahydro-pyrimidine derivatives. researchgate.net This provides a straightforward pathway to non-aromatic, more flexible three-dimensional structures from their planar aromatic precursors.

Biochemical Reduction/Oxidation: The imidazo[1,2-a]pyrimidine core is also known to be a substrate for certain enzymes. For example, it can be rapidly metabolized by aldehyde oxidase (AO), an enzyme that catalyzes the oxidation of various nitrogen-containing heterocycles. nih.gov This metabolic transformation is essentially an oxidation-reduction reaction that highlights the reactivity of the core structure in a biological context. nih.gov

The table below summarizes various reduction methods applicable to the pyrimidine ring.

Reaction TypeReagents/ConditionsProductNotes
Catalytic Hydrogenation H₂, Pd/CTetrahydroimidazo[1,2-a]pyrimidinePotential for dehalogenation of bromo-substituents. nih.gov
Chemical Reduction Sodium Borohydride (NaBH₄)Tetrahydroimidazo[1,2-a]pyrimidineExploits the low aromaticity of the pyrimidine ring. researchgate.net
Biochemical Oxidation Aldehyde Oxidase (AO)Oxidized MetabolitesIndicates susceptibility to metabolic transformations. nih.gov

Spectroscopic and Advanced Structural Characterization of 5 Bromoimidazo 1,2 a Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromoimidazo[1,2-a]pyrimidine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR: The proton NMR spectrum of an imidazo[1,2-a]pyrimidine (B1208166) derivative typically displays characteristic signals in the aromatic region. For instance, the heterocyclic core of imidazo[1,2-a]pyrimidine itself presents a singlet and three doublet of doublets in the ¹H NMR spectrum. nih.gov The precise chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents on the fused ring system. In derivatives, the proton resonance for an imine group (HC=N) can be observed as a singlet in the aromatic region. nih.gov

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. In a series of 4-(aryl)-benzo sigmaaldrich.comsemanticscholar.orgimidazo[1,2-a]pyrimidine-3-carbonitriles, the (hetero)aryl carbon nuclei were observed in the range of δ 94.6–162.2 ppm, while aliphatic carbons appeared at δ 39.6–55.6 ppm. semanticscholar.org The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyrimidine core are influenced by the electronic effects of substituents.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Imidazo[1,2-a]pyrimidine Derivatives

Compound/Derivative Nucleus Chemical Shift (δ, ppm) Reference
4-(aryl)-benzo sigmaaldrich.comsemanticscholar.orgimidazo[1,2-a]pyrimidine-3-carbonitriles ¹H 5.00–9.41 (aromatic), 3.11–3.96 (aliphatic) semanticscholar.org
4-(aryl)-benzo sigmaaldrich.comsemanticscholar.orgimidazo[1,2-a]pyrimidine-3-carbonitriles ¹³C 94.6–162.2 ((hetero)aryl), 39.6–55.6 (aliphatic) semanticscholar.org
Imidazo[1,2-a]pyrimidine-based imines ¹H Aromatic region (singlet for HC=N) nih.gov

This table presents a generalized range of chemical shifts observed for derivatives of the core structure. Specific values will vary depending on the exact substitution pattern and solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. Techniques like Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

For instance, the molecular ion peak [M+H]⁺ for 7-Bromoimidazo[1,2-a]pyrimidine was observed at the expected mass-to-charge ratio of 198.02 (calculated 198.023). This confirms the molecular formula of C₆H₄BrN₃. Similarly, for N-(5-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide, a derivative, the predicted monoisotopic mass is 306.95682 Da. uni.lu LC-MS is also routinely used to characterize newly synthesized imidazo[1,2-a]pyrimidine derivatives, confirming their successful formation. nih.govnih.gov

Table 2: Mass Spectrometry Data for Bromo-Imidazo-Heterocyclic Compounds

Compound Ionization Mode Observed m/z Calculated m/z Reference
7-Bromoimidazo[1,2-a]pyrimidine ESI-MS 198.02 [M+H]⁺ 198.023
N-(5-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide - - 306.95682 (monoisotopic) uni.lu

This table provides examples of how mass spectrometry is used to confirm the molecular weight of these compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The IR spectra of these compounds show characteristic absorption bands. For example, aromatic C-N stretching vibrations and the C-Br bond have distinctive peaks. In a series of synthesized imine derivatives of imidazo[1,2-a]pyrimidine, the characteristic imine group (C=N) stretch was observed between 1626–1617 cm⁻¹. nih.gov Upon reduction to the corresponding amines, a new secondary amine N–H vibration appeared in the range of 3411–3272 cm⁻¹. nih.gov For a series of condensed furancarboxylates, including furopyrimidine derivatives, the ester fragment showed absorption bands in the region of 1714–1750 cm⁻¹, while the amide carbonyl group absorbed at 1674–1688 cm⁻¹. beilstein-journals.org

Table 3: Key IR Absorption Bands for Imidazo[1,2-a]pyrimidine Derivatives

Functional Group Wavenumber (cm⁻¹) Reference
Imine (C=N) 1626–1617 nih.gov
Secondary Amine (N-H) 3411–3272 nih.gov
Ester (C=O) 1714–1750 beilstein-journals.org
Amide (C=O) 1674–1688 beilstein-journals.org

This table highlights key functional group vibrations that can be identified using IR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound was not found in the provided search results, analysis of analogous structures provides valuable insights. For example, the structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine, a related aza-indole, shows a planar skeleton. The study of various condensed furancarboxylates, including furopyrimidines, has utilized X-ray diffraction analysis to confirm their structures. beilstein-journals.org The crystal structure of pyrimidine (B1678525) itself has been determined, showing specific C-N and C-C bond lengths and internal ring angles. core.ac.uk For a series of 4-(aryl)-benzo sigmaaldrich.comsemanticscholar.orgimidazo[1,2-a]pyrimidine-3-carbonitriles, X-ray diffraction analysis was crucial in discovering a chemicalbook.com sigmatropic rearrangement that occurred during the synthesis. semanticscholar.org

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for separating and quantifying the components of a mixture. For example, the purity of 7-Bromoimidazo[1,2-a]pyrimidine was determined to be 94.5% by HPLC, with a retention time of 3.92 minutes under specific conditions. Many chemical suppliers provide HPLC or UPLC data to certify the purity of their compounds. bldpharm.combldpharm.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reactions and assessing purity. The synthesis of imine derivatives of imidazo[1,2-a]pyrimidine was monitored by TLC analysis to determine the completion of the reaction. nih.gov

Table 4: Chromatographic Data for Bromo-Imidazo-Heterocyclic Compounds

Compound Technique Retention Time (min) Purity (%) Reference
7-Bromoimidazo[1,2-a]pyrimidine HPLC 3.92 94.5

This table illustrates the use of chromatography in purity assessment.

Computational and Theoretical Investigations of 5 Bromoimidazo 1,2 a Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and reactivity. For a molecule like 5-Bromoimidazo[1,2-a]pyrimidine, these methods would elucidate the influence of the bromine atom on the electronic environment of the fused heterocyclic ring system.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within a molecule (electronic structure). acs.org For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles. acs.org This analysis would reveal how the bulky and electronegative bromine atom at the C5 position distorts the planarity of the imidazo[1,2-a]pyrimidine (B1208166) ring system compared to the unsubstituted parent molecule.

Studies on similar derivatives have successfully used DFT to validate experimental data from techniques like X-ray crystallography and NMR spectroscopy, confirming the accuracy of the computational models. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, FMO analysis would map the spatial distribution of these orbitals. It would be expected that the HOMO is distributed across the electron-rich imidazo[1,2-a]pyrimidine ring system, while the LUMO's location would indicate the most likely sites for nucleophilic attack. The bromine atom's electron-withdrawing nature would likely lower the energy of both the HOMO and LUMO compared to the unsubstituted parent compound, potentially altering the reactivity and electronic properties.

Table 1: Hypothetical Frontier Molecular Orbital Data for Imidazo[1,2-a]pyrimidine Derivatives (Note: This table is illustrative, based on published data for related compounds, not this compound)

Compound E_HOMO (eV) E_LUMO (eV) Energy Gap (eV)
Imidazo[1,2-a]pyrimidine Schiff Base 1 -6.21 -2.05 4.16

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. nih.gov It uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). acs.org

An MEP map of this compound would identify the most electron-rich and electron-poor sites. The nitrogen atoms of the heterocyclic rings are typically expected to be regions of negative potential (red), representing likely sites for hydrogen bonding and protonation. acs.org The area around the hydrogen atoms and the electron-withdrawing bromine atom would likely show positive or near-neutral potential (blue/green), indicating electrophilic character. acs.org This analysis is invaluable for predicting how the molecule will interact with biological receptors or other reactants. nih.gov

Fukui functions are local reactivity descriptors that identify which specific atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. While no specific Fukui function analysis has been published for this compound, such a study would pinpoint the reactive centers, offering a more detailed picture than MEP analysis alone and providing quantitative predictions of site selectivity in chemical reactions.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to define atoms and the bonds between them. nih.gov It characterizes the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) by examining the properties at the bond critical point (BCP). Reduced Density Gradient (RDG) analysis is a related technique used to visualize and identify weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial in biological systems and crystal packing. nih.gov

For this compound, QTAIM and RDG analyses would characterize the C-Br bond and other intramolecular interactions, providing insight into the stability and nature of the bonding network within the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions in a dynamic environment, such as in solution or within a protein's binding site. nih.gov

If this compound were to be investigated as a potential drug candidate, MD simulations would be essential. nih.gov These simulations could predict how the molecule binds to a target protein, the stability of the resulting complex, and the key amino acid residues involved in the interaction. Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the molecule-protein complex over the simulation time. nih.govresearchgate.net

In Silico Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of a molecule are governed by its electronic properties. Computational methods like Density Functional Theory (DFT) are employed to model these characteristics. nih.gov Key parameters derived from DFT calculations include Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP). nih.govnih.gov

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. researchgate.net The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net A larger energy gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a smaller energy gap indicates that a molecule is more reactive and polarizable.

For imidazo[1,2-a]pyrimidine derivatives, DFT calculations are used to determine these energy values. nih.gov For instance, studies on related heterocyclic systems show that the introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity and stability. researchgate.net

Table 1: Theoretical Reactivity Descriptors for Imidazo[1,2-a]pyrimidine Derivatives Note: This table presents conceptual data based on typical findings for related imidazo[1,2-a]pyrimidine structures as direct DFT data for this compound was not available in the cited literature.

ParameterDescriptionImplication for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's capacity to act as an electron donor in reactions.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents the molecule's ability to act as an electron acceptor.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOA smaller gap suggests higher chemical reactivity and potential biological activity. researchgate.net
Chemical Hardness (η) Resistance to change in electron configurationCalculated from the HOMO-LUMO gap; a larger value implies greater stability. researchgate.net
Chemical Potential (µ) The tendency of electrons to escapeA negative value indicates stability; influences the direction of charge transfer. researchgate.net

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It helps identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored areas typically denote negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net For the imidazo[1,2-a]pyrimidine core, MEP analysis can pinpoint the nitrogen atoms of the pyrimidine (B1678525) ring and the bromine atom as potential sites for hydrogen bonding and other intermolecular interactions. nih.gov

Molecular Docking Studies to Understand Interaction Modes with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.gov The imidazo[1,2-a]pyrimidine scaffold is known for its diverse pharmacological activities, and docking studies have been performed to elucidate its mechanism of action against various biological targets. nih.govnih.govmdpi.com

Docking simulations with derivatives of imidazo[1,2-a]pyrimidine have been conducted against a range of receptors, including those involved in microbial infections, cancer, and viral entry. nih.govnih.govmdpi.com For example, studies have investigated these compounds as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) and proteins essential for viral replication, such as the human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein. nih.govnih.gov

The results of these studies are typically reported as a binding affinity or docking score (measured in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov The analysis also reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which stabilize the ligand-receptor complex. The bromine atom at the 5-position of the title compound could potentially form halogen bonds, enhancing binding affinity and specificity for a target protein.

Table 2: Representative Molecular Docking Results for Imidazo[1,2-a]pyrimidine Derivatives against Various Biological Targets Note: This table summarizes findings for various imidazo[1,2-a]pyrimidine derivatives to illustrate the application of molecular docking to this class of compounds. Data for the specific 5-Bromo isomer is dependent on the target studied.

Compound TypeBiological TargetBinding Affinity (kcal/mol)Key Interactions Noted
Imidazo[1,2-a]pyrimidine Schiff BaseSARS-CoV-2 Spike Protein-7.3Hydrogen bonding, hydrophobic interactions nih.gov
Imidazo[1,2-a]pyrimidine Schiff BaseHuman ACE2 (hACE2)-9.1Hydrogen bonding, π-Alkyl interactions nih.gov
2,4-diphenylbenzo nih.govsigmaaldrich.comimidazo[1,2-a]pyrimidineCyclooxygenase-2 (COX-2)High affinity (comparable to Celecoxib)The SO2Me group fits into the selective secondary pocket of the enzyme. nih.gov
Benzo nih.govsigmaaldrich.comimidazo[1,2-a]pyrimidine DerivativeAntimicrobial Target (e.g., DNA Gyrase)StrongMultiple molecular interactions inhibiting key enzymes. nih.gov
Imidazo[1,2-a]pyrimidine DerivativeAntimicrobial TargetHigh affinityHydrogen bonding and various other interaction types. mdpi.com

These computational findings suggest that derivatives of the imidazo[1,2-a]pyrimidine scaffold are promising candidates for drug development. nih.gov Molecular modeling shows significant binding affinity to various receptors, supporting their potential as effective therapeutic agents. nih.govnih.gov

5 Bromoimidazo 1,2 a Pyrimidine As a Versatile Synthetic Building Block and Intermediate

Role in the Construction of Complex Fused Heterocyclic Systems

5-Bromoimidazo[1,2-a]pyrimidine serves as a key precursor for the synthesis of more elaborate fused heterocyclic systems. The bromine atom can participate in various cross-coupling reactions, facilitating the annulation of additional rings onto the imidazo[1,2-a]pyrimidine (B1208166) core. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the C5 position. These appended functionalities can then undergo subsequent intramolecular cyclization reactions to generate novel polycyclic heteroaromatic compounds.

Furthermore, the bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is instrumental in building fused systems containing additional nitrogen, oxygen, or sulfur atoms. The strategic application of these synthetic methodologies has led to the creation of diverse libraries of fused imidazo[1,2-a]pyrimidines with potential applications in drug discovery and materials science. The ability to construct these complex systems from a readily available starting material underscores the importance of this compound as a foundational scaffold.

Table 1: Examples of Fused Heterocyclic Systems Derived from this compound

Starting Material Reaction Type Reagent/Catalyst Resulting Fused System
This compound Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst 5-Arylimidazo[1,2-a]pyrimidine
This compound Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst 5-Alkynylimidazo[1,2-a]pyrimidine
This compound Buchwald-Hartwig Amination Amine, Pd catalyst 5-Aminoimidazo[1,2-a]pyrimidine
This compound Intramolecular Cyclization (Following functionalization) Polycyclic imidazo[1,2-a]pyrimidine derivatives

Scaffold Diversification through C5-Bromine Reactivity

The reactivity of the bromine atom at the C5 position of the imidazo[1,2-a]pyrimidine ring system is a cornerstone of its utility in synthetic chemistry, enabling extensive scaffold diversification. This halogen atom serves as a versatile handle for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.

Protocols such as the Suzuki-Miyaura coupling allow for the introduction of a wide range of aryl and heteroaryl substituents by reacting this compound with various boronic acids or their esters. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl moieties, which can serve as precursors for further functionalization or as key structural elements in their own right. The Heck reaction provides a means to append vinyl groups, while Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines.

Beyond cross-coupling reactions, the C5-bromine can undergo halogen-metal exchange, typically with organolithium reagents, to generate a nucleophilic C5-lithiated intermediate. This species can then be quenched with a variety of electrophiles, enabling the introduction of a diverse array of functional groups, including alkyl, silyl, and carboxyl groups. This breadth of reactivity allows chemists to systematically modify the imidazo[1,2-a]pyrimidine scaffold, fine-tuning its steric and electronic properties for specific applications.

Table 2: Reactions for Scaffold Diversification at the C5-Position

Reaction Type Reagents Product
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, base 5-Aryl-imidazo[1,2-a]pyrimidine
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base 5-Alkynyl-imidazo[1,2-a]pyrimidine
Heck Coupling Alkene, Pd catalyst, base 5-Alkenyl-imidazo[1,2-a]pyrimidine
Buchwald-Hartwig Amination Amine, Pd catalyst, base 5-Amino-imidazo[1,2-a]pyrimidine
Stille Coupling Organostannane, Pd catalyst 5-Alkyl/Aryl-imidazo[1,2-a]pyrimidine
Halogen-Metal Exchange n-BuLi or i-PrMgCl 5-Lithio/Magnesio-imidazo[1,2-a]pyrimidine
Cyanation Metal cyanide (e.g., Zn(CN)2), Pd catalyst 5-Cyano-imidazo[1,2-a]pyrimidine

Preparation of Precursors for Pharmaceutically Relevant Scaffolds

The imidazo[1,2-a]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound plays a crucial role as an intermediate in the synthesis of precursors for these pharmaceutically relevant molecules. The strategic manipulation of the C5-bromo group allows for the introduction of key pharmacophoric features and the construction of analogues for structure-activity relationship (SAR) studies.

For example, the bromine atom can be displaced by various nitrogen, oxygen, or sulfur nucleophiles to introduce functionalities commonly found in bioactive molecules, such as amines, ethers, and thioethers. These groups can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability. Furthermore, the C5 position can be functionalized to append side chains that interact with specific biological targets.

The versatility of this compound has been demonstrated in the synthesis of precursors for inhibitors of kinases, proteases, and other enzymes implicated in disease. For instance, it has been utilized in the development of compounds targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. The ability to readily diversify the scaffold from this key intermediate accelerates the drug discovery process, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization.

Table 3: Examples of Pharmaceutically Relevant Scaffolds from this compound

Target Scaffold Class Synthetic Transformation Example Application
Kinase Inhibitors Suzuki or Buchwald-Hartwig coupling Introduction of aryl or amino groups for binding to ATP pocket.
Antiviral Agents Nucleophilic substitution Incorporation of nucleoside analogues or other viral entry inhibitors.
Anti-inflammatory Agents Cross-coupling reactions Synthesis of analogues of known anti-inflammatory drugs.
CNS Agents Functionalization with specific side chains Modification to enhance blood-brain barrier penetration and target CNS receptors.

Applications in Materials Science and Medicinal Chemistry Research

The unique chemical properties of this compound and its derivatives make them valuable in both materials science and medicinal chemistry research. ontosight.ai

In materials science, the planar, electron-deficient nature of the imidazo[1,2-a]pyrimidine ring system, combined with the ability to introduce various substituents at the C5-position via the bromo intermediate, allows for the tuning of its photophysical and electronic properties. ontosight.ai This makes these compounds promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The introduction of electron-donating or -withdrawing groups through the C5-bromo handle can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's color, emission efficiency, and charge transport characteristics.

In medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ainih.govnih.govnih.gov The 5-bromo derivative serves as a key starting material for the synthesis of libraries of analogues to explore structure-activity relationships (SAR). For instance, various imidazo[1,2-a]pyrimidine derivatives have shown potential as antileishmanial agents and have been investigated for their activity against Mycobacterium tuberculosis. nih.govnih.govnih.gov Furthermore, the scaffold has been explored for the development of inhibitors for enzymes like cyclooxygenase-2 (COX-2) and as modulators for receptors such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). nih.govnih.gov The ability to easily modify the C5-position is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these potential therapeutic agents.

Table 4: Research Applications of this compound Derivatives

Field Application Key Features
Materials Science Organic Light-Emitting Diodes (OLEDs) Tunable electronic properties, potential for high fluorescence quantum yields.
Materials Science Fluorescent Probes Environment-sensitive fluorescence, potential for sensing applications.
Medicinal Chemistry Anticancer Agents Scaffold for kinase inhibitors and other anticancer compounds.
Medicinal Chemistry Antimicrobial Agents Activity against bacteria and parasites like Leishmania and Mycobacterium tuberculosis. nih.govnih.govnih.gov
Medicinal Chemistry Anti-inflammatory Agents Core structure for COX-2 inhibitors. nih.gov
Medicinal Chemistry Neurological Disorders Scaffold for AMPAR modulators. nih.gov

Structure Activity Relationship Sar Studies of 5 Bromoimidazo 1,2 a Pyrimidine Derivatives

Impact of the C5 Bromine Substituent on Electronic and Steric Properties

The bromine atom at the C5 position of the imidazo[1,2-a]pyrimidine (B1208166) ring significantly influences the molecule's electronic and steric characteristics. Halogen atoms, like bromine, are known to modulate the properties of nucleosides and heterocyclic compounds. nih.gov

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density distribution across the pyrimidine (B1678525) ring. This modification affects the molecule's reactivity and its ability to participate in non-covalent interactions. For instance, the C5 position of pyrimidine nucleosides is a known site for bromination, a reaction that leverages the electronic nature of the ring for substitution. nih.gov This electronic influence is critical for the molecule's interaction with biological targets.

Steric and Bonding Properties: The bromine atom at the C5 position can enhance binding affinity to molecular targets through specific interactions like halogen bonding and hydrophobic interactions. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on a partner molecule, such as an oxygen or nitrogen atom in a protein's active site. This interaction can increase the specificity and strength of the binding between the compound and its target receptor.

Modulation of Potential Biological Activity by C5 Substituent Variation

The substituent at the C5 position is a key determinant of the biological activity of imidazo[1,2-a]pyrimidine derivatives. Varying this substituent allows for the fine-tuning of a compound's pharmacological profile.

Research into 5-substituted pyrimidine derivatives has demonstrated that modifications at this position can lead to potent and specific biological effects. For example, a series of 5-bromo-pyrimidine derivatives were synthesized and evaluated as potential anticancer agents. nih.gov Several of these compounds showed significant inhibitory activity against Bcr/Abl tyrosine kinase, an important target in chronic myeloid leukemia. nih.gov

In a different study, 5-substituted pyrimidine derivatives were investigated as inhibitors of brassinosteroid biosynthesis in plants. nih.gov One derivative, α-(4-chlorophenyl)-α-phenyl-5-pyrimidinemethanol (DPPM 4), exhibited potent inhibitory activity, suggesting that the primary site of its action was the brassinosteroid biosynthetic pathway. nih.gov These findings underscore the principle that altering the C5 substituent can dramatically change the compound's biological target and activity.

The following table summarizes the impact of C5 substitution on biological activity in pyrimidine-based compounds.

Base Scaffold C5-Substituent Biological Activity Key Finding
PyrimidineBromoAnticancer (Tyrosine Kinase Inhibition)Potent inhibition of Bcr/Abl kinase was observed in compounds 5c, 5e, 6g, 9e, 9f, and 10c. nih.gov
Pyrimidineα-(4-chlorophenyl)-α-phenyl-methanolPlant Growth InhibitionPotently inhibited brassinosteroid biosynthesis in cress and Arabidopsis. nih.gov
Thiazolo[5,4-d]pyrimidine (B3050601)Furan-2-ylAdenosine (B11128) Receptor BindingThe 5-furyl group provided better interaction with binding site residues compared to a 5-phenyl group. mdpi.com

Positional Isomerism and its Influence on Reactivity and Potential Biological Interaction

Comparing 5-bromoimidazo[1,2-a]pyrimidine with its isomers reveals significant differences. For instance, the C3-position of the imidazo[1,2-a]pyridine (B132010) core (a related scaffold) is known for its nucleophilicity, making it a common site for electrophilic palladation in catalytic cycles. acs.org In contrast, functionalization at the C5 position is less common and can be more challenging. acs.org

A comparison between 7-Bromoimidazo[1,2-a]pyrimidine and its structural analogue, 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine, highlights the impact of positional isomerism. The bromine at position 3 alters the regioselectivity in cross-coupling reactions compared to the 7-bromo derivative, guiding the synthesis toward different classes of compounds. This demonstrates that the bromine's location directly influences the molecule's synthetic utility and, consequently, the types of derivatives that can be accessed for biological screening.

Correlation between Structural Motifs and Receptor Binding Affinities

A direct correlation exists between the specific structural motifs of this compound derivatives and their binding affinities for various biological receptors. SAR studies aim to decipher these correlations to design more potent and selective molecules.

In the development of inhibitors for Bcr/Abl tyrosine kinase, specific derivatives of 5-bromo-pyrimidine demonstrated high potency. nih.gov Compounds 5c, 5e, 6g, 9e, 9f, and 10c were identified as potent inhibitors, indicating that the particular combination of substituents on these molecules created a favorable interaction with the kinase's active site. nih.gov

Similarly, in a study on thiazolo[5,4-d]pyrimidine derivatives targeting adenosine receptors, specific substitutions were linked to high binding affinity. mdpi.com Derivatives with a 5-furyl group generally showed better interaction with the A2A adenosine receptor than those with a 5-phenyl group. mdpi.com Furthermore, several compounds achieved nanomolar and even subnanomolar binding affinities for the A1 and A2A adenosine receptors. mdpi.com For example, derivative 18 , which features a 2-(2-fluorobenzyl) group and a 5-(furan-2-yl) group, showed a Kᵢ of 1.9 nM for the A1 receptor and 0.06 nM for the A2A receptor. mdpi.com

The table below presents binding affinity data for selected imidazo[1,2-a]pyrimidine and related derivatives.

Compound/Derivative Structural Features Target Receptor Binding Affinity / Docking Score
Imidazo[1,2-a]pyrimidine DerivativeTop-scoring Schiff base derivativeHuman ACE2 (SARS-CoV-2)-9.1 kcal/mol. researchgate.netnih.gov
Imidazo[1,2-a]pyrimidine DerivativeTop-scoring Schiff base derivativeSpike Protein (SARS-CoV-2)-7.3 kcal/mol. researchgate.netnih.gov
Thiazolo[5,4-d]pyrimidine 18 2-(2-fluorobenzyl), 5-(furan-2-yl)Human A1 Adenosine ReceptorKᵢ = 1.9 nM. mdpi.com
Thiazolo[5,4-d]pyrimidine 18 2-(2-fluorobenzyl), 5-(furan-2-yl)Human A2A Adenosine ReceptorKᵢ = 0.06 nM. mdpi.com
5-Bromo-pyrimidine 5c, 5e, 6g, 9e, 9f, 10c Various side chainsBcr/Abl Tyrosine KinaseIdentified as potent inhibitors. nih.gov

Computational Approaches to SAR Prediction

Computational chemistry plays an indispensable role in modern drug discovery and the SAR analysis of compounds like this compound. Techniques such as molecular docking, Density Functional Theory (DFT), and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide deep insights into how these molecules behave at a molecular level. researchgate.netnih.govresearchgate.net

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a small molecule to its protein target. For instance, molecular docking studies were performed on novel imidazo[1,2-a]pyrimidine derivatives to evaluate their potential as inhibitors of proteins crucial for SARS-CoV-2 cell entry. researchgate.netnih.gov The results showed that the top-scoring compounds had a remarkable binding affinity for both the ACE2 receptor and the spike protein. researchgate.netnih.gov Such studies help in prioritizing compounds for synthesis and biological testing.

DFT and Quantum Theory: DFT methods are used to calculate the electronic structure of molecules, providing information on Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and non-covalent interactions. nih.gov This information helps to understand the molecule's reactivity and the nature of its interactions with a receptor, such as the presence of hydrogen bonds or weaker van der Waals forces. researchgate.net

ADMET and Drug-Likeness Prediction: Computational tools are also used to predict the pharmacokinetic properties of drug candidates. nih.govnih.gov In silico ADMET and drug-likeness predictions for novel imidazo[1,2-a]pyrimidine derivatives have expressed promising drug-like characteristics, suggesting they have a higher probability of success in later stages of drug development. researchgate.netnih.gov These computational screenings help to identify candidates with favorable profiles early in the discovery process. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 5-bromoimidazo[1,2-a]pyrimidine, and how are yields optimized?

The synthesis typically involves two strategies:

  • Biginelli reaction : A one-pot, three-component condensation of 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate using dimethylformamide (DMF) as a catalyst. This method achieves yields >80% under solvent-free fusion conditions .
  • Halogenation routes : Bromination of imidazo[1,2-a]pyrimidine precursors using reagents like 1,2-dibromoethane or bromoacetyl derivatives. For example, 4-(4-bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one reacts with pyrimidin-2-amine to yield brominated products . Optimization focuses on reaction time, temperature, and catalyst loading. Microwave-assisted synthesis (e.g., 100–110°C, 15–60 minutes) significantly reduces reaction times while maintaining yields .

Q. How is this compound characterized structurally and analytically?

Key techniques include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm regioselectivity of bromination (e.g., δ 8.15–8.08 ppm for aromatic protons adjacent to Br) and FT-IR for functional group validation (e.g., C-Br stretch at ~550 cm1^{-1}) .
  • Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 342.1259 for a derivative in ) .
  • Elemental analysis : Confirms purity (>95%) by matching calculated vs. observed C/H/N ratios .

Q. What are the primary biological or pharmacological applications of this compound derivatives?

The bromo-substituted scaffold is a precursor for bioactive molecules, including:

  • Enzyme inhibitors : Derivatives like 2-(1,2,4-oxadiazol-5-yl)imidazo[1,2-a]pyrimidines inhibit phosphodiesterases (PDEs) and β-adrenergic receptors, with IC50_{50} values in the nanomolar range .
  • Anticancer agents : Functionalization with trifluoromethyl or methylthio groups enhances antiproliferative activity against solid tumors (e.g., IC50_{50} = 1.2 µM in HeLa cells) .

Advanced Research Questions

Q. How can researchers address contradictory data in regioselective bromination of imidazo[1,2-a]pyrimidine?

Contradictions arise from competing reaction pathways (e.g., N1 vs. C5 bromination). Methodological solutions include:

  • Directing groups : Introducing electron-withdrawing substituents (e.g., nitro or acetyl) at specific positions to steer bromination to C5 .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor C5 bromination by stabilizing transition states, while non-polar solvents may lead to mixed products .
  • Post-synthetic analysis : Use 1^1H-13^13C HSQC NMR to distinguish between isomers, as C5-brominated derivatives exhibit distinct coupling patterns (e.g., 3JHCBr^3J_{H-C-Br} = 8.3 Hz) .

Q. What strategies improve the efficiency of Pd-catalyzed cross-coupling reactions with this compound?

Key advancements include:

  • Microwave assistance : Reduces reaction times from hours to minutes (e.g., Suzuki-Miyaura coupling at 120°C, 20 minutes) while maintaining >90% yields .
  • Ligand design : Bulky phosphine ligands (e.g., XPhos) enhance catalytic activity for arylations, even with sterically hindered boronic acids .
  • Substrate pre-activation : Converting Br to a better leaving group (e.g., OTf via AgOTf exchange) accelerates coupling kinetics .

Q. How do researchers evaluate and interpret conflicting bioactivity data in imidazo[1,2-a]pyrimidine derivatives?

Discrepancies in IC50_{50} values or selectivity profiles require:

  • Structural validation : X-ray crystallography or DFT calculations to confirm tautomerism (e.g., keto-enol equilibria affecting binding) .
  • Assay standardization : Consistent use of cell lines (e.g., HEK293 for receptor studies) and controls (e.g., cAMP levels for PDE inhibition) .
  • SAR studies : Systematic variation of substituents (e.g., replacing Br with Cl or CF3_3) to isolate electronic vs. steric effects .

Methodological Considerations Table

ChallengeSolutionKey Evidence
Low regioselectivity in brominationUse directing groups (e.g., nitro) or DMF solvent
Poor cross-coupling yieldsMicrowave-assisted Pd catalysis with XPhos ligand
Bioactivity variabilitySAR studies with DFT-guided structural optimization

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